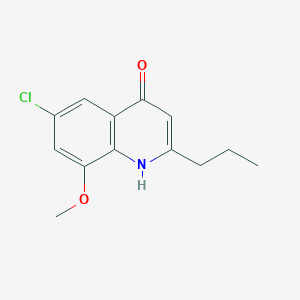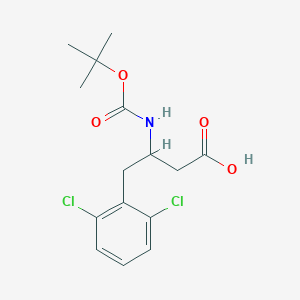
3-(Boc-amino)-4-(2,6-dichlorophenyl)butyric Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Boc-amino)-4-(2,6-dichlorophenyl)butyric Acid is a synthetic organic compound that has garnered interest in various fields of scientific research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a dichlorophenyl group attached to a butyric acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(2,6-dichlorophenyl)butyric Acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the Butyric Acid Backbone: The protected amine is then reacted with 2,6-dichlorobenzyl bromide in the presence of a base like potassium carbonate (K2CO3) to form the intermediate product.
Hydrolysis: The intermediate product is hydrolyzed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(Boc-amino)-4-(2,6-dichlorophenyl)butyric Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-(Boc-amino)-4-(2,6-dichlorophenyl)butyric Acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Boc-amino)-4-(2,6-dichlorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to interact with biological targets. The dichlorophenyl group may contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
類似化合物との比較
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the dichlorophenyl group, which may result in different chemical and biological properties.
4-(2,6-Dichlorophenyl)butyric Acid: Lacks the Boc-protected amino group, affecting its reactivity and applications.
3-Amino-4-(2,6-dichlorophenyl)butyric Acid: Lacks the Boc protection, making it more reactive in certain conditions.
Uniqueness
3-(Boc-amino)-4-(2,6-dichlorophenyl)butyric Acid is unique due to the presence of both the Boc-protected amino group and the dichlorophenyl group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
特性
分子式 |
C15H19Cl2NO4 |
|---|---|
分子量 |
348.2 g/mol |
IUPAC名 |
4-(2,6-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-9(8-13(19)20)7-10-11(16)5-4-6-12(10)17/h4-6,9H,7-8H2,1-3H3,(H,18,21)(H,19,20) |
InChIキー |
FCMLPWFUQFHQDD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1Cl)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


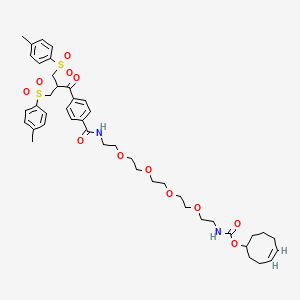

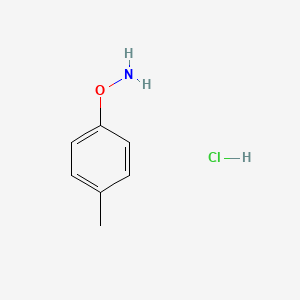

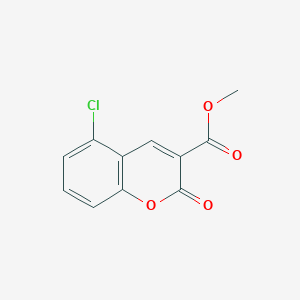
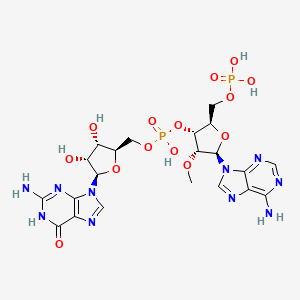
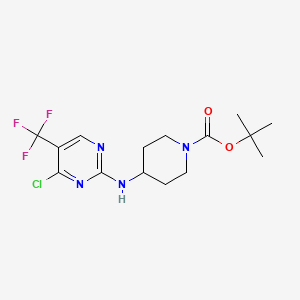

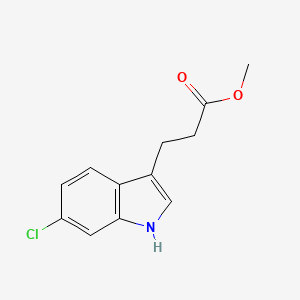
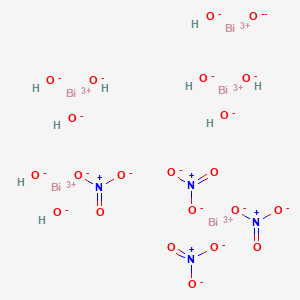
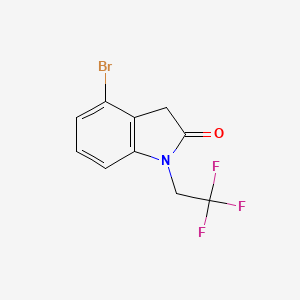
![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)
